![molecular formula C16H10O4 B12560019 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- CAS No. 192634-28-9](/img/structure/B12560019.png)
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is a complex organic compound that belongs to the family of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- can be achieved through multicomponent reactions. One efficient method involves a one-pot three-component reaction. This reaction typically includes:
Starting Materials: 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent).
Active Methylene Compounds: Benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction Conditions: The reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization (attack of the oxygen atom of active methylene compounds).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: Shares a similar fused ring structure but differs in specific functional groups and chemical properties.
Pyrano[2,3-b]quinoline: Another related compound with a pyran ring fused to a quinoline ring, exhibiting distinct reactivity and applications.
Uniqueness
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
192634-28-9 |
|---|---|
Formule moléculaire |
C16H10O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
4-methylpyrano[2,3-a]oxanthren-2-one |
InChI |
InChI=1S/C16H10O4/c1-9-8-14(17)20-15-10(9)6-7-13-16(15)19-12-5-3-2-4-11(12)18-13/h2-8H,1H3 |
Clé InChI |
BNLXLADADGZBBO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC3=C2OC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



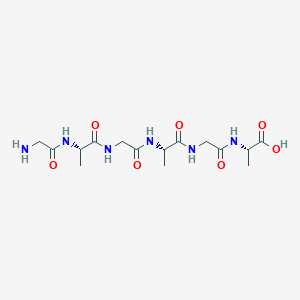

![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
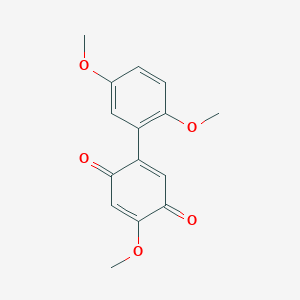

![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)
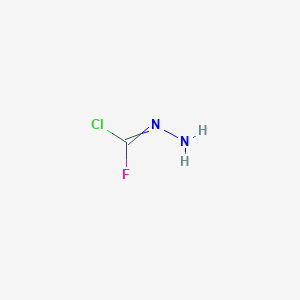
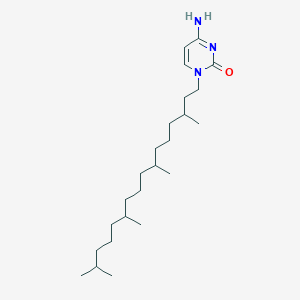

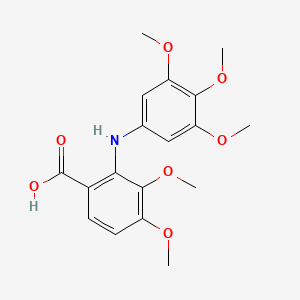
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
